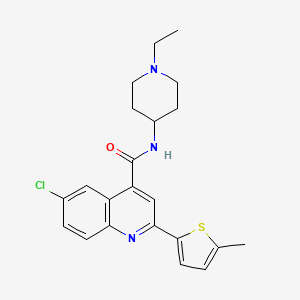
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as TAK-632, is a synthetic compound that has been developed for its anti-cancer properties. This compound belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cancer cell growth and proliferation.
作用机制
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide exerts its anti-cancer effects by inhibiting the activity of several kinases involved in the MAPK signaling pathway. This pathway is activated by growth factors and cytokines and regulates cell growth, differentiation, and survival. In cancer cells, this pathway is frequently dysregulated, leading to uncontrolled cell growth and proliferation. By inhibiting the activity of kinases in this pathway, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide can selectively kill cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including melanoma, lung, and colon cancer. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and gemcitabine.
实验室实验的优点和局限性
One advantage of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Additionally, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its potency, which may limit its efficacy in certain types of cancer. Additionally, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide may have off-target effects on other kinases, which may affect its selectivity and safety.
未来方向
Several future directions for 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide research are possible. One direction is to investigate the efficacy of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in combination with other anti-cancer drugs, such as immunotherapy agents. Another direction is to explore the role of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Additionally, further studies are needed to optimize the dosing and administration of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide to maximize its efficacy and minimize its toxicity.
合成方法
The synthesis of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves several steps, including the reaction of 6-chloro-4-quinolinecarboxylic acid with 1-ethyl-4-piperidone, followed by the reaction with 5-methyl-2-thiopheneboronic acid. The final product is obtained after purification and isolation using various chromatographic techniques. The synthesis of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been optimized to improve the yield and purity of the final product.
科学研究应用
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including BRAF, CRAF, and MEK1/2, which are involved in the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By targeting this pathway, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide can selectively kill cancer cells while sparing normal cells.
属性
IUPAC Name |
6-chloro-N-(1-ethylpiperidin-4-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS/c1-3-26-10-8-16(9-11-26)24-22(27)18-13-20(21-7-4-14(2)28-21)25-19-6-5-15(23)12-17(18)19/h4-7,12-13,16H,3,8-11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADZUTPWKUXSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(1-ethylpiperidin-4-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-1,3-dimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6057851.png)
![3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6057858.png)
![N'-[2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylimidoformamide](/img/structure/B6057875.png)
![1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B6057879.png)
![3-(acetylamino)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6057885.png)
![2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6057896.png)
![3-(3-methoxyphenyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B6057907.png)
![N-cyclopropyl-3-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]propanamide](/img/structure/B6057920.png)

![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6057940.png)
![8-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6057943.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6057954.png)
![4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B6057958.png)
![N-(3-chloro-4-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6057970.png)